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Executive Summary

aCT-777991 is an orally active, potent, and selective antagonist of the C-X-C chemokine
receptor 3 (CXCR3). This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are key
mediators in the trafficking of activated T cells to sites of inflammation, a critical process in the
pathophysiology of numerous autoimmune diseases. By blocking this signaling pathway, aCT-
777991 represents a promising therapeutic strategy for conditions such as type 1 diabetes,
rheumatoid arthritis, and inflammatory bowel disease. This document provides a
comprehensive technical overview of aCT-777991, including its mechanism of action, key
guantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: CXCR3 Antagonism

The CXCR3 signaling axis plays a pivotal role in the recruitment of immune cells, particularly
activated T cells, to inflamed tissues. Pro-inflammatory cytokines such as IFN-y, TNF-a, and IL-
13 stimulate various cell types, including endothelial cells and monocytes, to produce the
CXCR3 ligands CXCL9, CXCL10, and CXCL11. These chemokines create a gradient that
attracts CXCR3-expressing T cells.

Upon ligand binding, CXCR3, a G protein-coupled receptor (GPCR), activates intracellular
signaling cascades, leading to an increase in intracellular calcium levels. This calcium flux is a
critical step in initiating the cytoskeletal rearrangements necessary for cell migration. aCT-
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777991 is an insurmountable antagonist of CXCR3, meaning it effectively blocks this signaling
and the subsequent migration of pathogenic T cells into tissues, thereby mitigating the
autoimmune response.
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Figure 1: aCT-777991 Mechanism of Action.
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Quantitative Data Summary

The following tables summarize the key quantitative data for aCT-777991, demonstrating its
potency, selectivity, and pharmacokinetic properties in various preclinical models.

Table 1: In Vitro E | Selectivi

Parameter Species/Cell Line Value Reference

IC50 (T Cell Migration

Human 3.2 - 64 nM
towards CXCL11)
IC50 (T Cell Migration

Mouse 4.9 - 21 nM
towards CXCL11)
IC50 (hERG

o CHO Cells 26 uM

Inhibition)

Table 2: In Vi | In Vivo P Kineti

Parameter Species Value Conditions Reference
Microsomal .
- Human, Rat, Dog Stable 1 uM; 45 min
Stability
Hepatocyte ,
- Human, Rat, Dog  Stable 1 puM; 45 min
Stability
In Vivo Plasma ) 0.5 mg/kg, 1
Wistar Rat Low (14/156) ]
Clearance mg/kg; i.v.
In Vivo Plasma 0.5 mg/kg, 1
Beagle Dog Low (5/15) )
Clearance mg/kg; i.v.

In Vivo Efficacy

(Inhibition of 0.006-2 mg/g
Mouse Dose-dependent

CXCR3+ T Cell food; p.o.

Chemotaxis)

Table 3: First-in-Human Clinical Trial Pharmacokinetics
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Parameter Value

Conditions Reference

Time to Maximum
] 0.5- 1.5 hours
Concentration (Tmax)

Single and multiple

ascending doses

Terminal Half-life
(t1/2)

9.7 - 10.3 hours

Single and multiple

ascending doses

Single and multiple

Absorption Rapid )
ascending doses
Rate of absorption ) )
. Single ascending
Food Effect modified, but not the
dose
extent
Multiple ascending
Accumulation Minimal doses (steady state

after 48h)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on

standard practices and the available literature on aCT-777991.

In Vitro T Cell Migration Assay

This assay quantifies the ability of aCT-777991 to inhibit the migration of activated T cells

towards a CXCR3 ligand.

Principle: A Boyden chamber or a similar transwell system is used. Activated T cells are placed

in the upper chamber, and a solution containing a CXCR3 ligand (e.g., CXCL11) is placed in

the lower chamber. The number of cells that migrate through the porous membrane to the

lower chamber is quantified.
Detailed Protocol:

o Cell Preparation:

o Isolate human or mouse T cells from peripheral blood or spleen.

© 2025 BenchChem. All rights reserved.

5/12 Tech Support


https://www.benchchem.com/product/b10856416?utm_src=pdf-body
https://www.benchchem.com/product/b10856416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Activate the T cells in culture for 3-5 days with anti-CD3/CD28 antibodies and IL-2 to
induce CXCR3 expression.

o On the day of the assay, harvest the activated T cells and resuspend them in serum-free
RPMI medium at a concentration of 1 x 1076 cells/mL.

e Assay Setup:
o Use a 96-well transwell plate with a 5 um pore size polycarbonate membrane.

o To the lower wells, add 200 pL of serum-free RPMI medium containing CXCL11 at a
concentration known to induce maximal migration (e.g., 100 ng/mL). Include a negative
control with medium alone.

o To the upper wells, add 50 uL of the T cell suspension.

o Add 50 pL of aCT-777991 at various concentrations (e.g., 0.1 nM to 1 uM) or vehicle
control to the upper wells.

¢ Incubation and Quantification:
o Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
o After incubation, carefully remove the upper chamber.

o Quantify the number of migrated cells in the lower chamber using a cell viability assay
(e.g., CellTiter-Glo®) or by flow cytometry.

o Data Analysis:

o Calculate the percentage of migration inhibition for each concentration of aCT-777991
compared to the vehicle control.

o Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Figure 2: T Cell Migration Assay Workflow.

Calcium Flux Assay

This assay measures the ability of aCT-777991 to block the intracellular calcium mobilization
induced by CXCR3 ligand binding.

Principle: Cells expressing CXCR3 are loaded with a calcium-sensitive fluorescent dye. Upon
ligand binding to CXCR3, the resulting increase in intracellular calcium causes a change in the
fluorescence of the dye, which can be measured in real-time.

Detailed Protocol:

o Cell Preparation:
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o Use a cell line stably expressing human or mouse CXCR3 (e.g., CHO-CXCR3) or
activated T cells.

o Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an
organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

o Remove the culture medium from the cells and add the loading buffer.

o Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
e Assay Measurement:

o Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

o Add aCT-777991 at various concentrations or vehicle control and incubate for 15-30
minutes.

o Establish a baseline fluorescence reading for 10-20 seconds.

o Add a CXCR3 agonist (e.g., CXCL10 or CXCL11) at a concentration that elicits a
submaximal response (EC80).

o Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
o Data Analysis:
o Calculate the change in fluorescence (peak - baseline) for each well.

o Determine the percentage of inhibition of the calcium response by aCT-777991 compared
to the vehicle control.

o Calculate the IC50 value.
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Figure 3: Calcium Flux Assay Workflow.

In Vivo Acute Lung Inflammation Model

This model assesses the in vivo efficacy of aCT-777991 in a disease-relevant context.

Principle: An inflammatory agent (e.g., lipopolysaccharide, LPS) is administered to mice to
induce acute lung inflammation, characterized by the influx of immune cells, including CXCR3+
T cells. The effect of aCT-777991 on this cell recruitment is then evaluated.
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Detailed Protocol:

e Animal Model and Dosing:

o Use C57BL/6 mice (8-10 weeks old).

o Administer aCT-777991 orally, for example, formulated in the food at different
concentrations (e.g., 0.006 to 2 mg/g of food).

o Start the aCT-777991 treatment 3 days prior to the inflammatory challenge and continue
throughout the experiment.

e [nduction of Inflammation:

o On day 0, anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 10 ug
in 50 L of saline). Control mice receive saline only.

o Sample Collection and Analysis:

(¢]

At a specified time point after LPS challenge (e.g., 72 hours), euthanize the mice.

[¢]

Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline.

Collect the BAL fluid and count the total number of cells.

[¢]

[e]

Use flow cytometry to phenotype the cells in the BAL fluid and quantify the number of
CXCR3+ T cells (e.g., CD3+, CD4+, CD8+, CXCR3+).

o Data Analysis:

o Compare the number of CXCR3+ T cells in the BAL fluid of aCT-777991-treated mice to
that of vehicle-treated mice.

o Determine the dose-dependent effect of aCT-777991 on T cell recruitment.
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Figure 4: Acute Lung Inflammation Model Workflow.

Clinical Development and Future Directions

aCT-777991 has successfully completed a first-in-human Phase 1 clinical trial (NCT04798209).
The study demonstrated that aCT-777991 is well-tolerated in healthy subjects at single and
multiple ascending doses. The pharmacokinetic profile is favorable for further clinical
development, with rapid absorption and a suitable half-life for once or twice-daily oral dosing.
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The potent and selective antagonism of CXCR3 by aCT-777991, combined with its promising
preclinical and early clinical data, positions it as a strong candidate for the treatment of various
autoimmune and inflammatory disorders. Ongoing and future research will likely focus on
evaluating its efficacy in patient populations with diseases such as type 1 diabetes, where the
CXCR3 axis is known to be highly upregulated. Combination therapies, for instance with anti-
CD3 antibodies, have also shown synergistic effects in preclinical models of type 1 diabetes,
suggesting another promising avenue for clinical investigation.

 To cite this document: BenchChem. [aCT-777991: A Technical Guide for Autoimmune
Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856416#act-777991-for-autoimmune-disease-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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